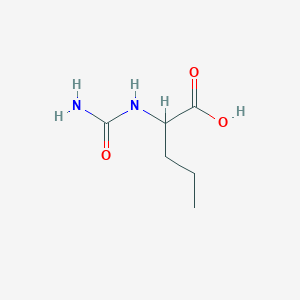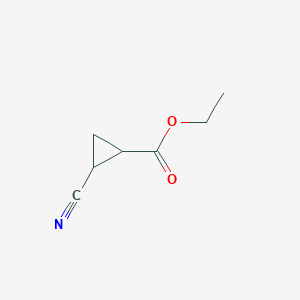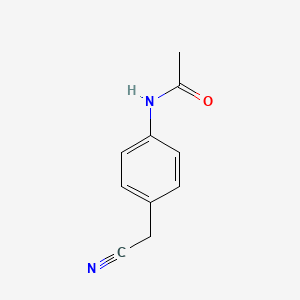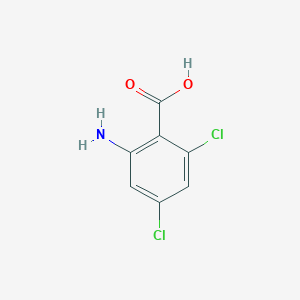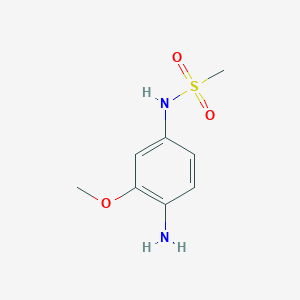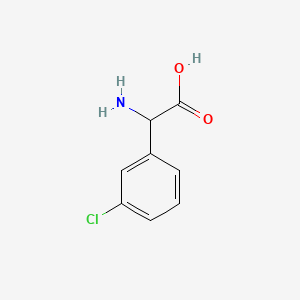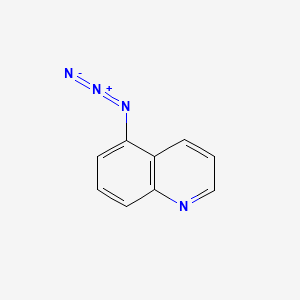
5-叠氮喹啉
描述
5-Azidoquinoline is an organic compound that belongs to the class of azido heterocycles.
科学研究应用
5-Azidoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.
Industry: It is used in the development of new materials and catalysts .
作用机制
- 5-Azidoquinoline is a chemical compound with the molecular formula C₉H₆N₄ and the CAS number 20377-01-9 .
- Its primary targets include both RNA and DNA. Here’s how it interacts with them:
Target of Action
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azidoquinoline typically involves the azidation of quinoline derivatives. One common method includes the reaction of quinoline with sodium azide (NaN₃) in the presence of a suitable catalyst. For example, the metal-free regioselective C–H azidation of quinoline N-oxides using trimethylsilyl azide (TMSN₃) has been developed, proceeding at room temperature within 10 minutes .
Industrial Production Methods: While specific industrial production methods for 5-Azidoquinoline are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions: 5-Azidoquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Cycloaddition Reactions: It can undergo copper(I)-catalyzed [3+2] cycloaddition with terminal alkynes to form 1,2,3-triazoles.
Common Reagents and Conditions:
Sodium Azide (NaN₃): Used for azidation reactions.
Trimethylsilyl Azide (TMSN₃): Used for regioselective azidation.
Copper(I) Catalysts: Used in cycloaddition reactions.
Major Products:
1,2,3-Triazoles: Formed from cycloaddition reactions with terminal alkynes.
相似化合物的比较
3-Azidoquinoline-2,4(1H,3H)-diones: These compounds also contain an azido group and exhibit similar reactivity in cycloaddition reactions.
8-Azidoquinoline: Another azidoquinoline derivative with comparable chemical properties.
Uniqueness: Its ability to undergo regioselective azidation and form stable triazole linkages makes it particularly valuable in scientific research.
属性
IUPAC Name |
5-azidoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-13-12-9-5-1-4-8-7(9)3-2-6-11-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDBUWKWILPLJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174303 | |
| Record name | Quinoline, 5-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20377-01-9 | |
| Record name | Quinoline, 5-azido- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020377019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 5-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the reported synthesis of the pyrido[2,3,4-kl]acridine ring system using 5-azidoquinoline derivatives?
A1: The research by Kelly et al. [] presents a novel and concise synthetic route to the pyrido[2,3,4-kl]acridine ring system, a key structural motif found in various pyridoacridine alkaloids with marine origins. This method utilizes readily available quinoline precursors and involves two crucial steps:
Q2: Why is the synthesis of azidoquinoline derivatives, particularly 5-azidoquinoline, important in this context?
A2: Azidoquinolines, specifically 5-azidoquinoline, serve as crucial precursors in the synthesis of the pyrido[2,3,4-kl]acridine ring system []. While the provided abstracts don't detail the exact procedure for synthesizing 5-azidoquinoline, they highlight the importance of azidoquinoline chemistry. Further investigation into publications by Zoltewicz et al. [] could reveal specific synthetic routes and modifications for obtaining 5-azidoquinoline and its derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


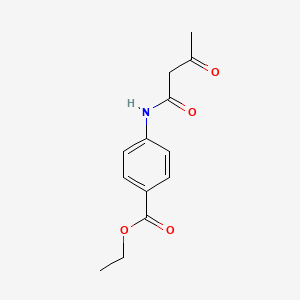
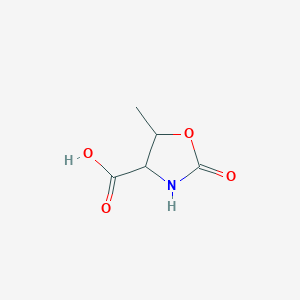
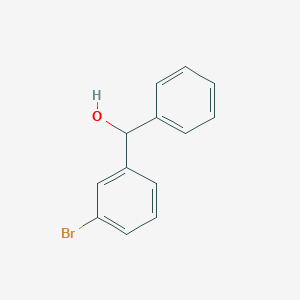
![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1267138.png)
